molecular formula C4H2O4 B3333509 (2,3-13C2)but-2-ynedioic acid CAS No. 101391-58-6

(2,3-13C2)but-2-ynedioic acid

Cat. No.: B3333509
CAS No.: 101391-58-6
M. Wt: 116.04 g/mol
InChI Key: YTIVTFGABIZHHX-ZDOIIHCHSA-N
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Description

(2,3-13C2)but-2-ynedioic acid, also known as acetylene-13C2 dicarboxylic acid, is a stable isotope-labeled compound. It is a derivative of but-2-ynedioic acid, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-13C2)but-2-ynedioic acid typically involves the incorporation of carbon-13 into the molecular structure of but-2-ynedioic acid. One common method is the reaction of acetylene with carbon-13 labeled carbon dioxide under high pressure and temperature conditions. This reaction forms the desired this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the incorporation of carbon-13 isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2,3-13C2)but-2-ynedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-13C2)but-2-ynedioic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (2,3-13C2)but-2-ynedioic acid involves its incorporation into metabolic pathways. As a stable isotope-labeled compound, it can be tracked using analytical techniques such as mass spectrometry. This allows researchers to study the movement of carbon atoms in biological systems and gain insights into metabolic pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-13C2)but-2-ynedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 allows for precise tracking and analysis of metabolic processes, which is not possible with non-labeled compounds .

Properties

IUPAC Name

(2,3-13C2)but-2-ynedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIVTFGABIZHHX-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#[13C]C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481249
Record name 2-Butynedioic acid-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101391-58-6
Record name 2-Butynedioic acid-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101391-58-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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